REACTION_CXSMILES
|
[N:1]([O-:3])=O.[Na+].[CH2:5]([N:7]([CH2:14][CH2:15][OH:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:6].Cl.[OH-].[Na+]>O.C1C=CC=CC=1>[CH2:5]([N:7]([CH2:14][CH2:15][OH:16])[C:8]1[CH:9]=[CH:10][C:11]([N:1]=[O:3])=[CH:12][CH:13]=1)[CH3:6] |f:0.1,4.5|
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
41.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CCO
|
Name
|
|
Quantity
|
105 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring at a temperature between 5° and 10° C. for one-half hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solution was prepared
|
Type
|
ADDITION
|
Details
|
This solution was added dropwise to a solution
|
Type
|
STIRRING
|
Details
|
After stirring the solution
|
Type
|
CUSTOM
|
Details
|
obtained at a temperature between 10° and 20° C. for one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the organic phase of the solution was separated
|
Type
|
CUSTOM
|
Details
|
The benzene of the organic phase obtained
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C)N(C1=CC=C(C=C1)N=O)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |